molecular formula C19H14N4O5 B2936123 N-[4-(2,4-dinitroanilino)phenyl]benzamide CAS No. 313266-69-2

N-[4-(2,4-dinitroanilino)phenyl]benzamide

Cat. No. B2936123
M. Wt: 378.344
InChI Key: KUQMDLMLZMSJPP-UHFFFAOYSA-N
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Description

“N-[4-(2,4-dinitroanilino)phenyl]benzamide” is a chemical compound with the CAS Number 313266-69-2. It’s a part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The linear formula of “N-[4-(2,4-dinitroanilino)phenyl]benzamide” is C19H14N4O5 . The molecular weight is 378.347 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(2,4-dinitroanilino)phenyl]benzamide” are not well-documented. The molecular weight is 378.347 .

Scientific Research Applications

Antikinetoplastid Activity

N-[4-(2,4-dinitroanilino)phenyl]benzamide derivatives have been investigated for their antikinetoplastid activity, particularly against kinetoplastid parasites. These compounds have shown potent in vitro activity, highlighting their potential in treating diseases like African trypanosomiasis and leishmaniasis. Some derivatives exhibited significant stability and inhibition potency, making them promising candidates for further development (George et al., 2006).

Synthesis and Application in Polymer Science

In polymer science, N-[4-(2,4-dinitroanilino)phenyl]benzamide derivatives have been utilized to synthesize poly(p-benzamide) with defined molecular weight and low polydispersity. These developments open new avenues for creating advanced materials with specific properties, such as block copolymers containing well-defined aramide segments, which could have applications in various technological fields (Yokozawa et al., 2002).

Antitubercular Agents

Research has identified N-[4-(2,4-dinitroanilino)phenyl]benzamide derivatives as potent antitubercular agents. A particular study focused on benzamide scaffolds derived from PBTZ169, finding that N-benzyl 3,5-dinitrobenzamides displayed excellent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. These findings suggest that such compounds could contribute to the development of new antitubercular drugs (Li et al., 2018).

Electrochromic Materials

The synthesis of aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties, derived from N-[4-(2,4-dinitroanilino)phenyl]benzamide, has led to the development of highly stable anodic electrochromic materials. These materials exhibit significant electrochemical and electrochromic properties, indicating their potential use in electrochromic devices and other applications requiring stable, visually modifiable materials (Liou & Chang, 2008).

Chemoselective Synthesis

N-[4-(2,4-dinitroanilino)phenyl]benzamide derivatives have been utilized in chemoselective synthesis processes. For example, the N-benzoylation of aminophenols using benzoylisothiocyanates showcased the potential of these compounds in synthesizing biologically relevant products through selective reactions, demonstrating their versatility in chemical synthesis (Singh, Lakhan, & Singh, 2017).

properties

IUPAC Name

N-[4-(2,4-dinitroanilino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5/c24-19(13-4-2-1-3-5-13)21-15-8-6-14(7-9-15)20-17-11-10-16(22(25)26)12-18(17)23(27)28/h1-12,20H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQMDLMLZMSJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dinitroanilino)phenyl]benzamide

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